Nisaplin, known scientifically as nisin, is a polycyclic antibacterial peptide produced by the bacterium Lactococcus lactis. This compound comprises 34 amino acid residues, including unique post-translationally modified amino acids such as lanthionine, methyllanthionine, dehydroalanine, and dehydroaminobutyric acid. These modifications contribute to its antimicrobial properties and structural stability. Nisaplin is classified as a bacteriocin and is recognized for its broad-spectrum activity against Gram-positive bacteria, making it valuable in food preservation and various therapeutic applications .
Nisin's antibacterial activity targets specifically Gram-positive bacteria by disrupting their cell membranes. It creates pores in the membrane, causing leakage of essential cellular components and ultimately leading to cell death []. This selective targeting makes nisin attractive for food preservation as it spares beneficial gut bacteria, which are predominantly Gram-positive [].
Nisaplin exhibits potent antibacterial activity primarily against Gram-positive bacteria. Its mechanism of action involves binding to the anionic lipids in bacterial cell membranes, leading to membrane potential dissipation and the formation of pores. This process results in leakage of cellular contents and ultimately bacterial cell death. Nisaplin has shown efficacy against various pathogenic strains, including Staphylococcus aureus, Listeria monocytogenes, and Clostridioides difficile, demonstrating its potential as an effective antimicrobial agent .
Nisaplin is predominantly produced through microbial fermentation. The fermentation process involves culturing Lactococcus lactis in a nutrient-rich medium containing sugars and yeast extract. Following fermentation, nisaplin is extracted and purified for use.
Nisaplin is widely used in the food industry as a natural preservative due to its ability to inhibit spoilage organisms and pathogens. It is particularly effective in processed cheese, meats, and beverages. The typical usage concentration ranges from 1 to 25 parts per million, depending on regulatory approvals.
Research has indicated that nisaplin can interact synergistically with other compounds to enhance its antimicrobial effects. For instance, when combined with chelators like ethylenediaminetetraacetic acid (EDTA), nisaplin's efficacy against Gram-negative bacteria improves significantly. This combination has been explored for its potential to combat resistant strains such as Escherichia coli O157:H7 and Salmonella enterica .
Nisaplin belongs to a class of antimicrobial peptides known as lantibiotics. Other notable compounds include subtilin and epidermin. Below is a comparison highlighting their uniqueness:
Compound | Source | Structure Type | Spectrum of Activity |
---|---|---|---|
Nisaplin | Lactococcus lactis | Polycyclic peptide | Broad-spectrum against Gram-positive bacteria |
Subtilin | Bacillus subtilis | Polycyclic peptide | Primarily effective against closely related species |
Epidermin | Staphylococcus epidermidis | Polycyclic peptide | Limited spectrum; primarily targets specific pathogens |
Nisaplin's broad-spectrum activity against a wide range of Gram-positive organisms and certain Gram-negative bacteria (when combined with chelators) distinguishes it from other lantibiotics that typically exhibit more limited activity profiles . Its ability to maintain stability under acidic conditions further enhances its utility in food preservation.
The biosynthesis of nisin begins with the ribosomal synthesis of a precursor peptide known as prenisin, encoded by the nisA gene [1] [2]. This precursor peptide consists of 57 amino acids and contains two distinct functional regions: an N-terminal leader peptide of 23 amino acids and a C-terminal core peptide of 34 amino acids [1] [3]. The leader peptide serves multiple critical functions including recognition by modification enzymes, maintenance of the core peptide in an inactive state during maturation, and facilitation of efficient transport and subsequent leader peptide cleavage [2] [4].
The nisA gene encodes the ribosomally synthesized and biologically inactive precursor peptide that undergoes extensive post-translational modifications [3]. During ribosomal synthesis, the prenisin peptide is produced as a linear polypeptide chain without any of the characteristic lanthionine rings or dehydrated amino acid residues that define the mature nisin molecule [1] [5]. The initial methionine residue is typically removed during the early stages of translation, resulting in the 57-amino acid precursor peptide [3].
The core peptide region of prenisin contains the amino acid residues that will eventually form the five characteristic lanthionine rings (designated A through E) following enzymatic modification [2] [6]. These residues include five cysteine residues at positions 3, 7, 13, 19, and 23 (relative to the core peptide) and eight serine or threonine residues that serve as substrates for dehydration reactions [1] [7]. The specific amino acid sequence of the core peptide is highly conserved among nisin-producing strains, reflecting the precise structural requirements for antimicrobial activity [4] [8].
The leader peptide contains essential recognition motifs that enable binding to the nisin modification enzymes NisB and NisC [9] [40]. Mutagenesis studies have identified the FNLD sequence (positions -18 to -15 relative to the cleavage site) as a critical binding region for both modification enzymes [40]. This recognition sequence ensures that only the intended precursor peptide undergoes modification while preventing non-specific modification of other cellular proteins [9].
The NisB dehydratase catalyzes the first crucial modification step in nisin biosynthesis by dehydrating serine and threonine residues in the prenisin precursor peptide [7] [8]. This enzyme introduces dehydroalanine and dehydrobutyrine residues through a novel glutamyl-transfer RNA-dependent mechanism that was elucidated through detailed biochemical studies [7]. The dehydratase function requires glutamyl-transfer RNA glutamate, adenosine triphosphate, and magnesium ions as cofactors [7] [8].
The mechanism of NisB-catalyzed dehydration involves two distinct catalytic steps performed by separate domains within the enzyme [7] [9]. The first step involves glutamylation of serine and threonine side chains using glutamyl-transfer RNA glutamate as the glutamate donor [7]. This glutamylation reaction is followed by elimination of glutamate to form the dehydrated amino acid residues [8] [9]. Crystal structure analysis revealed that NisB contains separate glutamylation and elimination domains, with the co-crystal structure providing insights into substrate recognition and leader peptide binding [7].
Kinetic studies demonstrated that NisB can dehydrate its substrate peptide NisA up to eight times in the presence of appropriate cofactors [8]. Mutagenesis experiments identified several highly conserved residues essential for dehydration activity, including arginine and histidine residues that when mutated result in multiple glutamylations without subsequent elimination [8]. The enzyme shows strict substrate specificity for serine and threonine residues within the context of the nisin core peptide sequence [9] [11].
The NisC cyclase catalyzes the formation of lanthionine and methyllanthionine cross-links by facilitating the nucleophilic attack of cysteine residues on the dehydrated amino acids produced by NisB [10] [12]. This enzyme contains a zinc-binding site that is essential for catalytic activity, with the zinc ion serving to activate the cysteine thiol groups for nucleophilic attack [43]. The cyclization reaction is both regiospecific and stereospecific, producing lanthionine residues with (2S,6R) stereochemistry and methyllanthionine residues with (2S,3S,6R) stereochemistry [43].
The NisC enzyme forms five distinct lanthionine rings (A through E) in a highly coordinated manner [10] [12]. Studies using catalytically inactive mutants revealed that the presence of NisC, rather than its catalytic activity alone, is important for proper modification kinetics [12]. The histidine 331 residue has been identified as crucial for zinc coordination and catalytic activity, with its mutation to alanine abolishing cyclization while maintaining substrate binding affinity [10] [12].
The cyclization process appears to be tightly coordinated with the dehydration reactions catalyzed by NisB [10] [12]. Evidence suggests that NisB and NisC function as alternating enzymes whose activities follow one after another in a repetitive manner [12]. This coordination ensures that dehydration and cyclization processes are not separated in time and space, facilitating the formation of the correct ring topology [12] [43].
Parameter | NisB Dehydratase | NisC Cyclase |
---|---|---|
Substrate Specificity | Serine and threonine residues in NisA [8] | Dehydrated NisA with intact cysteines [10] |
Cofactor Requirement | Glutamyl-tRNA, ATP, Mg²⁺ [7] | Zinc (Zn²⁺) [43] |
Mechanism | Glutamylation followed by elimination [7] | Nucleophilic attack of Cys on dehydro amino acids [43] |
Products Formed | Dehydroalanine and dehydrobutyrine [8] | Five lanthionine rings (A-E) [10] |
Conserved Residues | R786, R826, H961 [8] | His331, His212, Asp141 [10] |
The modification of prenisin proceeds through a highly coordinated process involving both NisB and NisC enzymes [10] [45]. Studies have demonstrated that these enzymes can form complexes with the substrate peptide, with NisB showing stronger interactions with precursor nisin than NisC [40]. The affinity of NisA for NisC decreases as the number of completed lanthionine rings increases, suggesting a mechanism that promotes the release of fully modified prenisin for subsequent transport [10].
The alternating activity of NisB and NisC ensures that the modification process proceeds in a directional manner from the N-terminus toward the C-terminus of the prenisin core peptide [12]. This directional processing is essential for achieving the correct ring topology, as evidenced by the observation that mutations affecting ring formation can lead to additional dehydration of normally unmodified serine residues [12].
The NisT adenosine triphosphate-binding cassette transporter plays a crucial role in the secretion of modified prenisin from the cytoplasm to the extracellular environment [13] [14]. This transporter belongs to the class of dedicated lantibiotic exporters and is essential for nisin production, as demonstrated by the complete abolition of extracellular nisin when nisT is deleted [1] [17]. The NisT transporter functions as a homodimer and requires adenosine triphosphate hydrolysis for substrate translocation across the membrane [13] [15].
Kinetic analysis of nisin production revealed that NisT efficiently exports both fully modified and dehydrated prenisin, while unmodified peptide is secreted poorly [1] [5]. The apparent secretion rate of NisT is significantly enhanced in the presence of the modification enzymes NisB and NisC, with the complete NisBTC system showing a maximum velocity value of 534 ± 44 nanomoles and a half-saturation constant of 134 ± 12 minutes [13]. In contrast, NisT alone shows reduced secretion efficiency, with the secretion rate decreased to approximately 7% compared to the complete system [15].
The transport mechanism of NisT involves recognition of the nisin leader peptide, which serves as a secretion signal [13] [14]. The leader peptide is crucial for enzyme recognition and acts as a targeting sequence that directs the modified precursor peptide to the transporter [14]. Studies have shown that NisT has relatively broad substrate specificity and can transport a range of peptides containing the nisin leader sequence, even when these peptides are not related to the natural substrate prenisin [1] [13].
The efficiency of prenisin transport by NisT is markedly enhanced by the presence of NisB, suggesting a channeling mechanism of prenisin transfer between the modification enzymes and the transporter [1] [5]. This channeling mechanism is supported by evidence that NisB, NisC, and NisT form a membrane-associated multimeric complex known as the nisin synthetase complex [1] [45]. The formation of this complex ensures that modification and secretion are well-coupled processes, as evidenced by the extremely rapid appearance of fully modified prenisin in the culture medium [1].
The NisT transporter exhibits basal adenosine triphosphatase activity with a maximum velocity of 79.9 ± 2.9 nanomoles per minute per milligram and a Michaelis constant of 0.37 ± 0.04 millimolar [13] [15]. This activity is essential for substrate translocation, as demonstrated by the complete loss of secretion in mutants with impaired adenosine triphosphate hydrolysis [13]. The histidine 551 residue in the nucleotide-binding domain is crucial for adenosine triphosphate hydrolysis, with its mutation to alanine abolishing secretion while maintaining adenosine triphosphate binding and nucleotide-binding domain dimerization [13].
Interestingly, the presence of substrate does not stimulate the adenosine triphosphatase activity of NisT, unlike some other adenosine triphosphate-binding cassette transporters [13]. In fact, the addition of modified NisA revealed a slight inhibitory effect on the adenosine triphosphatase rate, although this was within experimental error [13]. This observation suggests that NisT may use a mechanism similar to other characterized adenosine triphosphate-binding cassette transporters where substrate interaction inhibits adenosine triphosphatase activity prior to translocation [13].
Parameter | Value | Reference |
---|---|---|
Apparent Secretion Rate (NisBTC) | 534 ± 44 nmol [13] | [13] |
Half-saturation Constant | 134 ± 12 min [13] | [13] |
Basal ATPase Activity | 79.9 ± 2.9 nmol·min⁻¹·mg⁻¹ [13] | [13] |
Michaelis Constant for ATP | 0.37 ± 0.04 mM [13] | [13] |
Secretion Enhancement | 100-fold by NisB presence [1] | [1] |
The NisK histidine kinase serves as the sensor component of the two-component regulatory system that controls nisin biosynthesis [20] [22]. This membrane-bound protein contains two transmembrane segments and a large extracellular region that is responsible for recognizing extracellular nisin [22] [23]. Unlike most peptide-sensing histidine kinases that possess multiple transmembrane segments, NisK represents a unique class of histidine kinases that sense lantibiotic peptides as ligands [22] [23].
The extracellular domain of NisK contains several conserved hydrophobic residues, including two aromatic residues, that are crucial for nisin recognition and signal transduction [22] [23]. Mutagenesis studies have identified specific amino acid positions within the first beta-strand of the extracellular region that are essential for nisin binding and subsequent autoinduction [22]. A negatively charged residue in this region also contributes to the regulation of nisin biosynthesis [22] [23].
Upon nisin binding to the extracellular domain, NisK undergoes autophosphorylation at a conserved histidine residue [20] [24]. This phosphorylation event is followed by the transfer of the phosphate group to the response regulator NisR [20] [25]. The phosphorylation cascade is essential for the activation of the regulatory system, as demonstrated by the loss of nisin-inducible transcription when nisK is disrupted [28].
The NisR response regulator functions as a transcriptional activator that promotes the expression of the nisin gene cluster in response to phosphorylation by NisK [20] [25]. This protein belongs to the family of two-component response regulators and contains characteristic domains for phosphorylation and deoxyribonucleic acid binding [20] [33]. Activated NisR binds to specific promoter regions and facilitates the formation of transcription initiation complexes [21].
The regulatory system NisRK induces gene expression in a dose-dependent manner, creating an autoinduction cycle where the production of nisin leads to increased expression of the genes required for its biosynthesis [1] [25]. This autoregulatory mechanism ensures that nisin production is enhanced when extracellular nisin concentrations reach threshold levels [25] [28]. The dose-dependent nature of the response allows for fine-tuning of nisin production based on environmental conditions [28].
Studies using nisin fragments and engineered variants have revealed that the 12 amino-terminal residues of nisin represent the minimum requirement for induction, with an intact ring A being an essential component [25] [26]. Changes throughout the nisin molecule can affect its induction capacity, demonstrating the specificity of the NisRK system for the mature nisin structure [25] [30].
The nisin gene cluster is organized into multiple operons that are coordinately regulated by the NisRK two-component system [27] [29]. The primary biosynthetic genes nisABTCIP are transcribed as one operon, while the immunity genes nisFEG form a separate transcriptional unit [27]. The regulatory genes nisRK are constitutively expressed from their own promoter, ensuring that the sensor system is always available to respond to nisin presence [2] [27].
The promoter regions of the nisin operons contain binding sites for activated NisR, allowing for coordinated induction of both biosynthesis and immunity functions [25] [27]. This coordination is essential for protecting the producing cells from the antimicrobial effects of their own nisin production [27]. The autoregulatory nature of the system creates a positive feedback loop that amplifies nisin production when environmental conditions favor lantibiotic synthesis [28] [30].
Transcriptional analysis has revealed that nisin gene expression is growth-phase dependent, with maximum expression occurring during the stationary growth phase [20] [33]. The prenisin expression begins during the exponential growth phase and precedes the expression of the modification enzyme NisB by approximately 30 minutes [33]. This temporal regulation ensures that the modification machinery is available when the substrate peptide is being produced [33].
Component | Function | Key Features | Regulation |
---|---|---|---|
NisK | Histidine kinase sensor [22] | Extracellular nisin binding domain [22] | Autophosphorylation upon nisin binding [20] |
NisR | Response regulator [25] | Transcriptional activator [25] | Phosphorylation-dependent DNA binding [21] |
Gene Cluster | Coordinated expression [27] | Multiple operons [27] | Dose-dependent autoinduction [28] |
Signal Specificity | Ring A requirement [25] | 12 amino-terminal residues minimum [25] | Structure-activity relationship [30] |